Cas no 1804336-03-5 (6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)

6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H4ClF3INO2/c8-2-3-1-4(14)5(6(12)13-3)15-7(9,10)11/h1H,2H2,(H,13,14)
- InChIKey: HVNWUSLVSBCDOF-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C=C(CCl)N1)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 351
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 2.6
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029096529-1g |
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine |
1804336-03-5 | 97% | 1g |
$1,519.80 | 2022-04-02 |
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridineに関する追加情報
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound CAS No. 1804336-03-5, known as 6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine, is a highly specialized organic molecule with a complex structure and diverse functional groups. This pyridine derivative has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique properties and potential applications.
The molecular structure of this compound is characterized by a pyridine ring system, which serves as the central framework. Attached to this ring are several key functional groups: a chloromethyl group at position 6, a hydroxyl group at position 4, an iodo group at position 2, and a trifluoromethoxy group at position 3. These substituents impart distinct chemical and physical properties to the molecule, making it versatile for various applications.
Recent studies have highlighted the potential of 6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine in drug discovery and development. The presence of the trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the molecule's ability to interact with biological targets, such as enzymes and receptors. This property makes it a promising candidate for designing novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
In addition to its biological applications, this compound has also been explored in the realm of materials science. The chloromethyl group introduces reactivity that can be exploited in polymer synthesis and cross-linking reactions. Researchers have demonstrated that this compound can serve as a building block for creating advanced materials with tailored mechanical and electronic properties.
The synthesis of CAS No. 1804336-03-5 involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made the synthesis more efficient and environmentally friendly, addressing concerns related to sustainability in chemical manufacturing.
The unique combination of functional groups in this compound also makes it an ideal candidate for studying structure-property relationships in heterocyclic chemistry. The hydroxyl group introduces hydrogen bonding capabilities, while the iodo group enhances the molecule's reactivity in substitution reactions. These characteristics make it a valuable tool for exploring fundamental chemical reactions and mechanisms.
Furthermore, the trifluoromethoxy group contributes significantly to the compound's stability under harsh chemical conditions, making it suitable for use in challenging environments such as high temperatures or strong acidic or basic conditions. This stability is particularly advantageous in industrial applications where robustness is required.
In conclusion, 6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1804336-03-5) is a multifaceted compound with immense potential across various scientific disciplines. Its intricate structure and diverse functional groups make it a valuable asset in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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